Antimalarial Activity vs. In-Class Metabolites
In a 2024 study evaluating the antimalarial and antimicrobial properties of secondary metabolites from Chaetomium globosum BCC71876, cochliodinol (compound 5) demonstrated the strongest antimalarial activity among all isolated compounds, with an IC50 of 4.39 µM against Plasmodium falciparum [1]. This activity was clearly differentiated from another in-class compound, chaetomugilin J (compound 11), which, while exhibiting potent anti-TB activity (MIC 3.13 µg/mL), did not demonstrate the same level of antimalarial potency [1]. This head-to-head comparison within the same experimental framework highlights a key differentiation in bioactivity.
| Evidence Dimension | Antimalarial activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.39 µM |
| Comparator Or Baseline | Chaetomugilin J (IC50 not reported, not the strongest anti-malarial); Dihydroartemisinin (Positive Control, IC50 = 0.001 µM) |
| Quantified Difference | Cochliodinol was identified as the compound with the strongest antimalarial activity among the isolated metabolites. Chaetomugilin J showed strong anti-TB activity instead. |
| Conditions | In vitro assay against Plasmodium falciparum K1 strain (multidrug-resistant) using the microculture radioisotope technique [1]. |
Why This Matters
For researchers focused on antimalarial drug discovery or parasitology, this data provides a clear, evidence-based reason to select cochliodinol over other co-occurring fungal metabolites from the same source.
- [1] Bunbamrung, N., et al. (2024). Antimalarial and antimicrobial substances from the endophytic fungus Chaetomium globosum BCC71876. Figshare. Journal contribution. View Source
